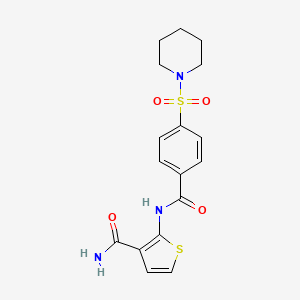

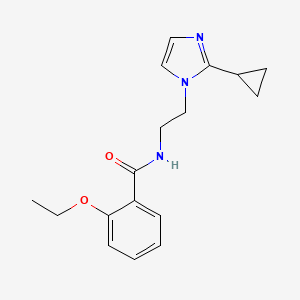

2-(4-(Piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

1. Potential in Urotensin-II Receptor Antagonism

Benzo[b]thiophene-2-carboxamide derivatives, closely related to 2-(4-(Piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide, have been synthesized and evaluated for their potential as urotensin-II receptor antagonists. These compounds exhibit potent UT binding affinities, suggesting their possible application in modulating this receptor's activity (Lim et al., 2016).

2. Synthesis and Evaluation as Antipsychotic Agents

Analogues of 2-(4-(Piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide have been synthesized and evaluated as potential antipsychotic agents. These compounds showed promising binding affinity to dopamine and serotonin receptors and displayed significant in vivo activities, pointing towards their potential use in antipsychotic therapy (Norman et al., 1996).

3. Antimicrobial Properties

Derivatives of 2-(4-(Piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide have been synthesized and demonstrated moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This highlights the compound's potential in antimicrobial applications (Khalid et al., 2016).

4. Anti-Breast Cancer Activity

Certain derivatives of 2-(4-(Piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide have shown anti-breast cancer activity. These compounds exhibited inhibitory effects on breast cancer cell lines, suggesting their potential in cancer therapy (Al-Said et al., 2011).

5. Development of Antimyotonic Agents

Constrained analogues of 2-(4-(Piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide have been explored for their potential as skeletal muscle sodium channel blockers, indicating their possible use in developing antimyotonic agents (Catalano et al., 2008).

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes likedihydrofolate reductase (DHFR) , which plays a crucial role in the synthesis of nucleotides and thus, DNA replication.

Mode of Action

Based on the structure and the known targets of similar compounds, it can be hypothesized that it may inhibit the activity of its target enzyme, leading to disruption in the normal cellular processes .

Biochemical Pathways

If the compound indeed targets dhfr, it would affect thefolic acid pathway , leading to a decrease in the synthesis of nucleotides and subsequent disruption of DNA replication .

Pharmacokinetics

Similar compounds are known to have varying absorption, distribution, metabolism, and excretion profiles, which can significantly impact their bioavailability .

Result of Action

If the compound indeed inhibits dhfr, it could lead to a decrease in the synthesis of nucleotides, disrupting dna replication and potentially leading to cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its target.

properties

IUPAC Name |

2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S2/c18-15(21)14-8-11-25-17(14)19-16(22)12-4-6-13(7-5-12)26(23,24)20-9-2-1-3-10-20/h4-8,11H,1-3,9-10H2,(H2,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMGFWVZIVDQKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2824770.png)

![N-[1-(2-Chlorophenyl)cyclopropyl]prop-2-enamide](/img/structure/B2824771.png)

![N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2824774.png)

![N~6~-cycloheptyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2824777.png)

![7-(4-methoxyphenyl)-3-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2824780.png)

![1-(4-cyanophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2824781.png)

![7-Chloro-5-[4-(2-furoyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2824783.png)

![3-amino-5-(4-chlorophenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2824785.png)

![2-Cyclopentylsulfanyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2824789.png)

![5-(2-methoxyethyl)-N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2824793.png)